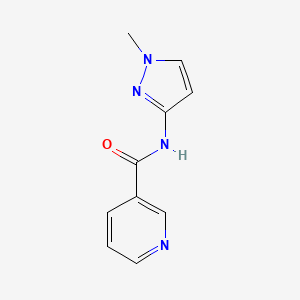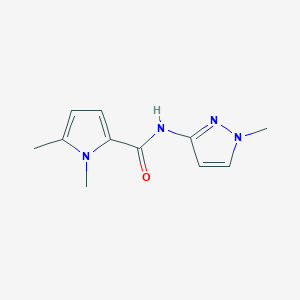![molecular formula C13H17N3O B7538474 1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one, also known as quinazoline spirooxindole, is a chemical compound with potential applications in scientific research. This compound has a unique structure, which makes it an interesting target for synthesis and investigation.
Mechanism of Action
The mechanism of action of 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of various kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one has been found to have a range of biochemical and physiological effects. In addition to its anticancer and antitumor activity, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been found to have activity against certain neurological disorders, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one in lab experiments is its unique structure, which makes it an interesting target for synthesis and investigation. Additionally, this compound has been found to have a range of biological activities, making it a promising candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for the investigation of 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one. One potential direction is the development of new anticancer and antitumor therapies based on this compound. Additionally, further investigation into its mechanism of action could lead to the development of new drugs for a range of diseases. Finally, there is potential for the synthesis of new analogs of this compound with improved activity and reduced toxicity.
Synthesis Methods
The synthesis of 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one can be achieved through a multistep process. One of the most common methods for synthesis involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of an intermediate compound, which can be further reacted with a secondary amine to produce the final product.
Scientific Research Applications
1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer and antitumor activity, making it a promising candidate for the development of novel cancer therapies. Additionally, this compound has been found to have activity against bacterial and fungal infections, suggesting potential applications in the development of new antibiotics.
properties
IUPAC Name |
1'-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-8-6-13(7-9-16)14-11-5-3-2-4-10(11)12(17)15-13/h2-5,14H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMWTKZVKMMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)




